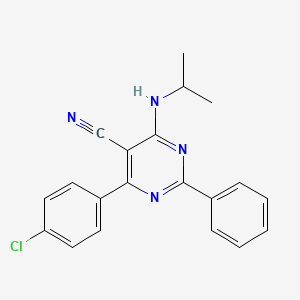
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile
説明
Pyrimidine derivatives are a class of compounds with significant importance in medicinal and pharmaceutical applications due to their nitrogen-containing heterocyclic structure. While the specific compound 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various substituted phenyl compounds with other chemical reagents. For instance, a related compound was synthesized by reacting a chlorophenyl-pyrazole with substituted phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate . Although the exact synthesis route for the compound of interest is not detailed, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
Single crystal X-ray diffraction studies have confirmed the molecular structure of related pyrimidine derivatives, which often crystallize in monoclinic space groups . The stability of the crystal packing in these compounds is influenced by weak but significant intermolecular interactions such as C–H···O, C–H···N, and π–π interactions . These findings suggest that the compound of interest may also exhibit similar crystal packing stabilized by weak intermolecular forces.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various amines has been investigated, leading to the formation of different products depending on the nature of the amine used . This indicates that the compound of interest may also undergo transformations with amines, potentially yielding a variety of products with different pharmacological properties.
Physical and Chemical Properties Analysis
Vibrational spectral analysis using FT-IR and FT-Raman techniques, along with computational methods such as Density Functional Theory (DFT), can provide detailed information on the equilibrium geometry and vibrational wave numbers of pyrimidine derivatives . Additionally, analyses such as HOMO-LUMO, NBO, and MEP can reveal information about the stability, charge delocalization, and potential nonlinear optical behavior of these compounds . Molecular docking studies can further suggest the inhibitory activity of these compounds against various biological targets, indicating their potential as chemotherapeutic agents .
科学的研究の応用
Ultrasound-Promoted Synthesis and Anticancer Activity
A study by Tiwari et al. (2016) highlights an environmentally friendly, rapid, ultrasound-promoted synthesis of pyrimidine derivatives, including those similar to 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile. These compounds demonstrated promising in-vitro anticancer activities against various human tumor cell lines, with notable binding in the active site of the thymidylate synthase enzyme (Tiwari et al., 2016).
Investigation as Irreversible Enzyme Inhibitors
Baker et al. (1967) synthesized a series of pyrimidines, including structures similar to the compound , for evaluating the mode of pyrimidine binding to dihydrofolic reductase. These studies aimed to understand better where bulky groups could be placed on the pyrimidine ring to still allow effective binding, which is crucial for designing active-site-directed irreversible inhibitors (Baker et al., 1967).
Synthesis of Isothiazoles and Pyrimidines
Crenshaw and Partyka (1970) reported a new synthesis method involving reactions of Vilsmeier salts with enamino nitriles, yielding isothiazoles and pyrimidines. This study presents methods for creating derivatives including those similar to 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile (Crenshaw & Partyka, 1970).
Microwave-Assisted Synthesis and Anticonvulsant Potential
Divate and Dhongade-Desai (2014) demonstrated a microwave-assisted synthesis of triazolopyrimidine derivatives, proposing the anticonvulsant potential of compounds structurally akin to the one . This represents a green synthetic method with high yield and suggests possible biological activities (Divate & Dhongade-Desai, 2014).
Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity. This study reflects the potential of pyrimidine derivatives in addressing bacterial infections (Rostamizadeh et al., 2013).
Structural and Spectral Analysis in Antimalarial Drugs
A paper by Sherlin et al. (2018) investigates antimalarial drug 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine, structurally related to the compound . This research delves into the spectral properties and molecular structure, offering insights into the effective docking of drug molecules in enzyme active sites (Sherlin et al., 2018).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13(2)23-20-17(12-22)18(14-8-10-16(21)11-9-14)24-19(25-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOBVFGNGGALBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139254 | |
| Record name | 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile | |
CAS RN |
320418-03-9 | |
| Record name | 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate](/img/structure/B3035299.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3035300.png)


![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)





![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3035315.png)
![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B3035320.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)